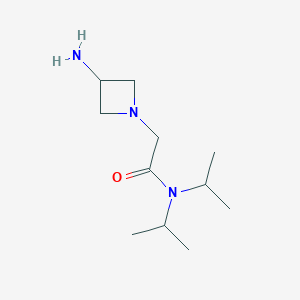![molecular formula C14H21ClN2O3 B1487992 3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride CAS No. 1220038-03-8](/img/structure/B1487992.png)
3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride
Vue d'ensemble
Description
“3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C14H21ClN2O3 . It belongs to the class of piperidines .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a 3-Methyl-4-nitrophenoxy ethyl group .Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The specific chemical reactions involving “this compound” are not detailed in the available literature.Applications De Recherche Scientifique
Paroxetine Hydrochloride
Paroxetine hydrochloride, a phenylpiperidine derivative, is a selective serotonin reuptake inhibitor (SSRI) used to treat depression, anxiety disorders, and other conditions. This review documents its physicochemical properties, spectroscopic data, stability, preparation methods, and pharmacokinetics (Germann, Ma, Han, & Tikhomirova, 2013).
Pharmacological Effects of Piperidine Derivatives
Several studies have synthesized and examined the pharmacological effects of various piperidine derivatives, highlighting their potential in treating hypertension, obesity, and displaying antifungal properties. For instance, optically active piperidine derivatives have shown significant antihypertensive effects in animal models (Ashimori et al., 1991). Additionally, compounds like 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride have been tested for their effects on feeding behavior and obesity management (Massicot, Thuillier, & Godfroid, 1984).
Synthesis and Biological Activities
Research into the synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives has demonstrated their potential in analgesic, local anaesthetic, and antifungal applications. These compounds have been shown to exhibit high activity against specific fungal strains, indicating their utility in developing new antifungal therapies (Rameshkumar et al., 2003).
Molecular Structure and Growth-Promoting Activity
The synthesis and molecular structure analysis of certain piperidinyl compounds have revealed their growth-promoting activity in agricultural applications. For example, 1-alkyl-4-(3-naphthyloxyprop-1-ynyl)piperidin-4-ols have been found to significantly increase the productivity of beetroot seeds and potatoes, highlighting the diverse potential uses of piperidine derivatives in enhancing crop yields (Omirzak et al., 2013).
Safety and Hazards
The safety data sheet for “3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride” provides several precautionary statements. These include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, to keep away from heat/sparks/open flames/hot surfaces, and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
3-[2-(3-methyl-4-nitrophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-11-9-13(4-5-14(11)16(17)18)19-8-6-12-3-2-7-15-10-12;/h4-5,9,12,15H,2-3,6-8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNOAVNCZWDDKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCC2CCCNC2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1487909.png)
![2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1487910.png)






![1-[(2-Hydroxy-3-methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1487920.png)




![N-methyl-1-(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1487929.png)
